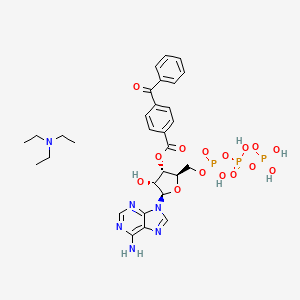

(R,R)-Asenapine Maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-Asenapine Maleate is a drug developed by Merck & Co. and is used for the treatment of schizophrenia and bipolar disorder. It is an atypical antipsychotic and is structurally similar to clozapine. It is an antagonist at serotonin 5-HT2A, dopamine D2 and D3 receptors, and is a partial agonist at the 5-HT1A receptor. (R,R)-Asenapine Maleate is a racemic mixture of two enantiomers, (R)- and (S)-Asenapine, both of which have been studied extensively for their pharmacological and pharmacokinetic properties.

科学的研究の応用

Drug Delivery Systems

Asenapine Maleate could potentially be used in drug delivery systems. For instance, maleate-based hydrogels have been studied for their enzyme and pH-responsive drug release properties . These hydrogels, which are formed by low-molecular-weight gelators that self-assemble via non-covalent interactions, have good biocompatibility, low toxicity, and inherent biodegradability .

Nanoemulsion In Situ Gel Formulation

Polymers have been used to affect drug release kinetics in nanoemulsion in situ gel formulations . A nanoemulsion in situ gel of Timolol maleate was developed in one study by adding the polymer Carbopol 934p . This formulation was liquid at pH 4 and quickly gelled when the pH was raised to 7.4 (Lacrimal pH), demonstrating continuous drug release over a 24-hour cycle . Asenapine Maleate could potentially be used in a similar manner.

Inhibition of Protein Reabsorption

Maleate has been shown to inhibit protein reabsorption by lowering ATP production in the citric acid cycle in tubular cells . This property could potentially be exploited in the use of Asenapine Maleate for research related to protein reabsorption and ATP production.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R,R)-Asenapine Maleate involves several steps including the synthesis of (R,R)-Asenapine and the subsequent reaction with maleic acid to form the maleate salt.", "Starting Materials": [ "2-bromo-5-chlorobenzonitrile", "2-(2-chloroethoxy)ethanol", "sodium hydride", "palladium on carbon", "2-bromo-5-chlorobenzoic acid", "1,2-diaminopropane", "maleic acid" ], "Reaction": [ "Step 1: Synthesis of (R,R)-Asenapine", "- React 2-bromo-5-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride to form 2-(2-chloroethoxy)-5-chlorobenzonitrile.", "- Reduce 2-(2-chloroethoxy)-5-chlorobenzonitrile with palladium on carbon to form 2-(2-ethoxyethyl)-5-chlorobenzonitrile.", "- React 2-(2-ethoxyethyl)-5-chlorobenzonitrile with 2-bromo-5-chlorobenzoic acid and 1,2-diaminopropane to form (R,R)-Asenapine.", "Step 2: Formation of (R,R)-Asenapine Maleate", "- React (R,R)-Asenapine with maleic acid to form (R,R)-Asenapine Maleate." ] } | |

CAS番号 |

135883-16-8 |

製品名 |

(R,R)-Asenapine Maleate |

分子式 |

C₂₁H₂₀ClNO₅ |

分子量 |

401.84 |

同義語 |

(3aR,12bR)-rel-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(-)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)